![molecular formula C25H21NO8 B270864 2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)
2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Furosemide, and it belongs to the class of loop diuretics.
Wirkmechanismus
Furosemide works by inhibiting the activity of the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle. This leads to increased excretion of sodium, chloride, and water in the urine, resulting in decreased blood volume and blood pressure.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and water in the urine, leading to decreased blood volume and blood pressure. It also increases the excretion of potassium, calcium, and magnesium ions in the urine, leading to electrolyte imbalances. Furosemide can also cause metabolic alkalosis due to the loss of hydrogen ions in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Furosemide has several advantages and limitations for lab experiments. It is a potent diuretic that can be used to induce acute changes in blood pressure and electrolyte balance. However, its effects can be variable and dependent on factors such as dosage, route of administration, and individual patient characteristics.
Zukünftige Richtungen
There are several future directions for research on Furosemide. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce its side effects. Another area of interest is the investigation of its potential applications in other fields, such as cancer research and neuroscience. Additionally, the mechanisms underlying the electrolyte imbalances caused by Furosemide need to be further elucidated to develop better strategies for managing its side effects.
Synthesemethoden
Furosemide is synthesized through a multistep process that involves the reaction of 3-methoxybenzoyl chloride with ethyl acetoacetate to form 1-(3-methoxyphenyl)-2-oxoethyl acetate. This intermediate product is then reacted with 4-(2-furoyloxy)benzeneboronic acid in the presence of a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
Furosemide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the treatment of edema and hypertension. It works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle, leading to increased urine output and decreased blood pressure.
Eigenschaften
Produktname |
2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
---|---|
Molekularformel |
C25H21NO8 |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H21NO8/c1-31-20-5-2-4-18(13-20)26-14-17(12-23(26)28)24(29)33-15-21(27)16-7-9-19(10-8-16)34-25(30)22-6-3-11-32-22/h2-11,13,17H,12,14-15H2,1H3 |
InChI-Schlüssel |
PLXNWQXPSZQNTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.